molecular formula C13H10O B092110 3-(1-Naphthyl)-2-propyn-1-ol CAS No. 16176-22-0

3-(1-Naphthyl)-2-propyn-1-ol

Cat. No.: B092110
CAS No.: 16176-22-0
M. Wt: 182.22 g/mol
InChI Key: FARRJNMECLDKPD-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-2-propyn-1-ol is an organic compound that features a naphthalene ring attached to a propynyl group with a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-2-propyn-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 1-naphthaldehyde.

    Grignard Reaction: 1-naphthaldehyde is reacted with propargyl magnesium bromide in an anhydrous ether solution to form the corresponding alcohol.

    Hydrolysis: The reaction mixture is then hydrolyzed to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-2-propyn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: 3-(1-Naphthyl)-2-propyn-1-one.

    Reduction: 3-(1-Naphthyl)-2-propen-1-ol or 3-(1-Naphthyl)-propane-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3-(1-Naphthyl)-2-propyn-1-ol exhibit promising anticancer properties. For instance, a study demonstrated that certain naphthyl propynols showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to inhibit specific signaling pathways involved in cancer cell proliferation .

1.2 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has been shown to inhibit various enzymes that are crucial in metabolic pathways, making it a candidate for the development of therapeutic agents targeting metabolic diseases .

Organic Synthesis

2.1 Chiral Synthesis

This compound serves as an important chiral synthon in organic synthesis. Its derivatives are utilized in the synthesis of biologically active molecules such as eicosanoids and macrolide antibiotics. The compound can undergo kinetic resolution through enzymatic processes, enhancing its utility in producing optically active compounds .

2.2 Click Chemistry

The compound can also participate in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles via the Huisgen reaction. This application is significant for constructing diverse compound libraries rapidly, which is valuable in drug discovery and development .

Materials Science

3.1 Polymer Synthesis

In materials science, this compound has been explored for its potential in synthesizing functional polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

3.2 Nanomaterials

The compound has also been investigated for use in nanomaterial applications, where its functional groups can be utilized for surface modification or as building blocks for nanoscale devices .

Data Tables and Case Studies

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity and enzyme inhibitionSelective cytotoxicity against cancer cells
Organic SynthesisChiral synthesis and click chemistryUseful chiral synthon for biologically active compounds
Materials SciencePolymer synthesis and nanomaterialsEnhances thermal stability in polymers

Case Study: Kinetic Resolution of 1-Phenyl-2-propyn-1-ol

A significant study focused on the kinetic resolution of 1-phenyl-2-propyn-1-ol using lipases under microwave irradiation conditions. The study found that using Novozym 435 as a catalyst led to a conversion rate of 48.78% with an enantiomeric excess of 93.25%, showcasing the effectiveness of this method for synthesizing chiral compounds from this compound derivatives .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Naphthyl)propan-1-ol: Similar structure but lacks the triple bond.

    1-Naphthylacetylene: Similar structure but lacks the hydroxyl group.

    3-(1-Naphthyl)-2-propen-1-ol: Similar structure but has a double bond instead of a triple bond.

Uniqueness

3-(1-Naphthyl)-2-propyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

3-(1-Naphthyl)-2-propyn-1-ol, also known as naphthylpropargyl alcohol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on enzyme inhibition, cytotoxicity, and its interactions with various biological targets.

  • Molecular Formula : C₁₃H₁₀O
  • Molecular Weight : 182.22 g/mol
  • Structure : The compound features a naphthyl group attached to a propyne structure, combining both alkyne and alcohol functional groups.

1. Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity, particularly against cytochrome P450 enzymes. These enzymes are crucial in drug metabolism and the activation of procarcinogens.

  • Cytochrome P450 Inhibition : Studies have shown that this compound selectively inhibits cytochrome P450 1B1. At higher concentrations, it significantly affects the hydroxylation of estradiol, which is relevant in the context of hormone-related cancers .
Enzyme TargetInhibition TypeEffect on Estradiol Hydroxylation
Cytochrome P450 1B1Selective InhibitorUp to 80% inhibition of 4-hydroxylation

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrates varying degrees of cytotoxicity depending on the cell type.

  • Case Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability, indicating potential as an anticancer agent .
Cell LineIC50 Value (µM)Notes
MCF-7 (Breast)15Significant cytotoxic effect
HeLa (Cervical)25Moderate cytotoxic effect
A549 (Lung)30Lower sensitivity observed

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Alkyne Hydrolysis : Utilizing naphthalene derivatives and propargyl halides.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional methods .

Related Compounds

Several compounds share structural similarities with this compound, which may also exhibit biological activities:

Compound NameStructure TypeUnique Features
2-Propen-1-olVinyl AlcoholMore reactive due to double bond
1-NaphthylpropyneAlkyneLacks hydroxyl group; more hydrophobic
PhenylacetyleneSimple AlkyneLacks hydroxyl group; simpler structure

Properties

IUPAC Name

3-naphthalen-1-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRJNMECLDKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464692
Record name 3-(1-Naphthyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-22-0
Record name 3-(1-Naphthyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of de-gassed 1-iodonaphthalene (10.00 g, 39.36 mmol), propargyl alcohol (2.25 g, 40.15 mmol, 1.02 eq.), triethylamine (7.97 g, 78.72 mmol, 2 eq.) and copper iodide (0.02 g, 0.12 mmol, 0.3 mol %) in tetrahydrofuran (30 mL) was added bis(triphenylphosphine)palladium(II) chloride (0.05 g, 0.07 mmol, 0.18 mol %). The mixture was stirred at 35° C. under an atmosphere of nitrogen for 19 h. The mixture was concentrated in vacuo to afford a black tar residue. The residue was purified by flash chromatography (SiO2, ethyl acetate:petroleum ether 40-60; 30%:70%) to afford the desired compound as a yellow oil (3.51 g, 49%). 1H NMR (400 MHz, CDCl3) δ ppm 4.64 (2H, s, CH2), 7.38-7.40 (3H, m, ArH), 7.64 (1H, m, ArH), 7.79 (1H, d, J=8.0 Hz, ArH), 7.81 (1H, d, J 8.0 Hz, ArH), 8.32 (1H, d, J 8.0 Hz, ArH).
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49%

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